Dye 993

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Dye 993 involves the formation of a cyanine dye structure through a series of chemical reactions. The process typically includes the condensation of a quaternary ammonium salt with a heterocyclic compound under controlled conditions . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the reaction .

Industrial Production Methods: : In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and the use of high-purity reagents . The final product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: : Dye 993 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the dye into its reduced form, altering its optical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct optical and chemical properties .

Scientific Research Applications

Dye 993 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for detecting DNA in electrophoretic gels.

Biology: Employed in molecular biology for visualizing nucleic acids during gel electrophoresis.

Medicine: Utilized in diagnostic assays for detecting genetic material.

Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of Dye 993 involves its ability to intercalate into the DNA double helix, allowing it to fluoresce under specific conditions . This fluorescence is used to visualize DNA bands during electrophoresis. The molecular targets of this compound are the nucleic acids, and the pathways involved include the binding of the dye to the DNA and the subsequent emission of fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

Eosin: Another organic dye used in various applications, including as a photosensitizer in synthetic chemistry.

Fluorescein: A dye used in diagnostic imaging and as a fluorescent probe.

Uniqueness: : Dye 993 is unique due to its high selectivity and sensitivity for DNA detection in electrophoretic gels . Unlike other dyes, it offers superior performance in terms of fluorescence intensity and stability, making it a preferred choice for DNA visualization .

Biological Activity

Dye 993 is a synthetic azo dye recognized for its vibrant color and extensive applications in textiles and biological research. This compound, characterized by its chromophoric properties due to the presence of azo groups (-N=N-), has garnered attention for its biological activity, particularly regarding its cytotoxicity and antimicrobial properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an azo dye, which is known for its strong absorption in the visible spectrum. The structural characteristics of azo dyes contribute to their stability and color intensity, making them suitable for various applications. The synthesis of this compound typically involves multiple steps, with recent advancements including microwave-assisted techniques that enhance yield and reduce reaction times.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects on various cell lines. A study highlighted that certain azo dyes, including this compound, can induce cell death in cancerous and non-cancerous cell lines, raising concerns about their safety in biological applications. The cytotoxicity of this compound was assessed using several methodologies, including MTT assays and live/dead staining techniques.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Significant reduction in viability |

| MCF-7 | 30 | Moderate reduction in viability |

| WI-38 | 50 | Minimal effect observed |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A series of experiments evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated that this compound possesses notable antimicrobial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Classification |

|---|---|---|

| Staphylococcus aureus | 18 | Strong |

| Escherichia coli | 12 | Moderate |

| Candida albicans | 15 | Strong |

| Aspergillus fumigatus | 10 | Weak |

Case Studies

- Cytotoxicity in Cancer Research : In a study focused on the potential use of this compound in cancer therapy, researchers observed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. This finding suggests a potential application for this compound in targeted cancer treatments.

- Environmental Impact : Another case study investigated the environmental implications of this compound usage in textile industries. The study found that wastewater containing this compound exhibited significant toxicity to aquatic life, emphasizing the need for proper treatment methods before discharge into water bodies.

Structure-Activity Relationship (SAR)

The biological activity of azo dyes like this compound is often linked to their chemical structure. Structure-activity relationship studies have shown that modifications to the dye's molecular framework can enhance or diminish its cytotoxic and antimicrobial effects. For instance, the introduction of electron-withdrawing groups has been associated with increased reactivity against microbial strains .

Properties

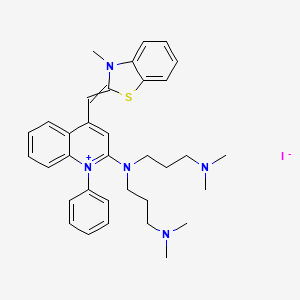

Molecular Formula |

C34H42IN5S |

|---|---|

Molecular Weight |

679.7 g/mol |

IUPAC Name |

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide |

InChI |

InChI=1S/C34H42N5S.HI/c1-35(2)21-13-23-38(24-14-22-36(3)4)33-25-27(26-34-37(5)31-19-11-12-20-32(31)40-34)29-17-9-10-18-30(29)39(33)28-15-7-6-8-16-28;/h6-12,15-20,25-26H,13-14,21-24H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ASRSFNJOVOYMBF-UHFFFAOYSA-M |

SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)N(CCCN(C)C)CCCN(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.